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Compound of Interest

3-Methoxyisothiazole-4-
Compound Name:
carbonitrile

Cat. No. B2855713

Fur Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieses Dokument beschreibt detaillierte Protokolle und Anwendungsbeispiele fur die
chemische Derivatisierung von 3-Methoxyisothiazol-4-carbonitril. Diese Verbindung dient als
vielseitiges Ausgangsmaterial fur die Synthese einer Reihe von substituierten Isothiazol-
Derivaten. Solche Derivate sind von potenziellem Interesse fir die pharmazeutische
Forschung, insbesondere bei der Entwicklung von antiviralen Wirkstoffen und Kinase-
Inhibitoren, wie Studien an analogen Isothiazol- und Thiazolstrukturen nahelegen.[1][2][3][4]

Die hier vorgestellten Protokolle basieren auf etablierten chemischen Umwandlungen, die fur
Isothiazole und verwandte heterozyklische Systeme beschrieben wurden. Sie umfassen die
nukleophile Substitution der Methoxygruppe sowie die Umwandlung der Nitrilgruppe in eine
Carboxamid- oder Carbonsaurefunktion.

Nukleophile aromatische Substitution der
Methoxygruppe

Die Methoxygruppe an der C3-Position des Isothiazolrings kann durch verschiedene
Nukleophile ersetzt werden, um eine Reihe von 3-substituierten Isothiazol-4-carbonitrilen zu
erhalten. Besonders die Einfihrung von Aminogruppen ist von Interesse, da 3-Aminoisothiazol-
Strukturen in biologisch aktiven Molektlen vorkommen.
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Experimentelles Protokoll: Synthese von 3-Amino-
isothiazol-4-carbonitril-Derivaten

Dieses Protokoll beschreibt die Umsetzung von 3-Methoxyisothiazol-4-carbonitril mit einem

priméren oder sekundaren Amin.

Materialien:

3-Methoxyisothiazol-4-carbonitril

Ausgewahltes primares oder sekundares Amin (z. B. Morpholin, Piperidin, Anilin)
Losungsmittel (z. B. Ethanol, Dimethylformamid (DMF))

Optional: Base (z. B. Kaliumcarbonat, Triethylamin)

ReaktionsgefalR mit Ruckflusskihler und Magnetrihrer

Heizquelle (z. B. Heizplatte)

Ausrustung zur Dunnschichtchromatographie (DC) zur Reaktionsverfolgung

Ausrustung zur Aufreinigung (z. B. Rotationsverdampfer, Sdulenchromatographie)

Durchfihrung:

In einem geeigneten ReaktionsgefaR werden 1,0 Aquivalent 3-Methoxyisothiazol-4-
carbonitril in einem geeigneten Losungsmittel (z. B. 10 mL Ethanol pro 1 mmol Substrat)
gelost.

Es werden 1,2 Aquivalente des ausgewahlten Amins zu der Lésung gegeben.

Optional kann eine Base (1,5 Aquivalente) hinzugefiigt werden, um die Reaktion zu
beschleunigen.

Die Reaktionsmischung wird unter Rihren zum Ruckfluss erhitzt.

Der Reaktionsfortschritt wird mittels Dannschichtchromatographie verfolgt.
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» Nach vollstandigem Umsatz (typischerweise 4-12 Stunden) wird die Reaktion abgekuhilt.
e Das Losungsmittel wird unter reduziertem Druck entfernt.

o Der Rickstand wird in einem geeigneten organischen Lésungsmittel (z. B. Ethylacetat)
aufgenommen und mit Wasser oder einer gesattigten Natriumchloridlésung gewaschen.

e Die organische Phase wird Uber Natriumsulfat getrocknet, filtriert und das Losungsmittel
erneut unter reduziertem Druck entfernt.

o Das Rohprodukt wird mittels Saulenchromatographie an Kieselgel aufgereinigt, um das
gewulnschte 3-Amino-isothiazol-4-carbonitril-Derivat zu erhalten.

lllustrative Quantitative Daten

Die folgende Tabelle zeigt beispielhafte, zu erwartende Ergebnisse fur die Synthese
verschiedener 3-Amino-isothiazol-4-carbonitril-Derivate.

Nukleophil . . Reaktionstemp Reaktionszeit Erwartete

. Lésungsmittel
(Amin) eratur (°C) (h) Ausbeute (%)
Morpholin Ethanol 80 6 75-85
Piperidin Ethanol 80 8 70-80
Anilin DMF 100 12 60-70
Benzylamin Ethanol 80 10 65-75

Workflow der nukleophilen Substitution
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Workflow: Nukleophile Substitution
3-Methoxyisothiazol-4-carbonitril
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Abbildung 1: Schematischer Ablauf der Synthese von 3-Amino-isothiazol-4-carbonitril-
Derivaten.

Umwandlung der Nitrilgruppe

Die Nitrilgruppe am C4-Kohlenstoff ist ein weiterer Angriffspunkt fur die Derivatisierung. Sie
kann zu einer Carboxamid- oder einer Carbonsauregruppe hydrolysiert werden. Diese
funktionellen Gruppen sind in vielen pharmazeutischen Wirkstoffen von zentraler Bedeutung.
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Experimentelles Protokoll: Hydrolyse des Nitrils zu 3-
Methoxyisothiazol-4-carboxamid

Dieses Protokoll beschreibt die partielle Hydrolyse der Nitrilgruppe unter sauren Bedingungen.
Materialien:

o 3-Methoxyisothiazol-4-carbonitril

Konzentrierte Schwefelsdure (H2S0a)

Eiswasser

Ausristung zur pH-Messung

Reaktionsgefal? mit Rihrer und Kihlmaglichkeit (Eisbad)

Ausriistung zur Filtration
Durchfuhrung:
e In einem Becherglas wird 1,0 Aquivalent 3-Methoxyisothiazol-4-carbonitril vorgelegt.

 Unter Kuihlung in einem Eisbad werden langsam 5,0 Aquivalente konzentrierte
Schwefelsaure zugegeben. Die Temperatur sollte 20 °C nicht Uberschreiten.

» Die Mischung wird bei Raumtemperatur fir 24-48 Stunden gerubhrt.

o Der Reaktionsfortschritt kann durch Entnahme einer kleinen Probe, deren vorsichtige
Neutralisierung und anschlielende Analyse (z. B. mittels DC oder LC-MS) verfolgt werden.

e Nach vollstandigem Umsatz wird die Reaktionsmischung vorsichtig auf Eiswasser gegossen.
o Der ausgefallene Feststoff wird durch Filtration gesammelt.

o Der Feststoff wird griindlich mit kaltem Wasser gewaschen, bis das Filtrat einen neutralen
pH-Wert aufweist.
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e Das Produkt, 3-Methoxyisothiazol-4-carboxamid, wird an der Luft oder im Vakuum
getrocknet.

lllustrative Quantitative Daten

Ausgangsmate = Reaktionstemp Reaktionszeit Erwartete
eagenz

rial < eratur (°C) (h) Ausbeute (%)
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Workflow der Nitrilhydrolyse
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Workflow: Nitrilhydrolyse zu Amid
3-Methoxyisothiazol-4-carbonitril
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Abbildung 2: Schematischer Ablauf der Hydrolyse von 3-Methoxyisothiazol-4-carbonitril zu 3-
Methoxyisothiazol-4-carboxamid.

Potenzielle Anwendungen und biologische Relevanz
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Die Derivate von 3-Methoxyisothiazol-4-carbonitril kdnnten in verschiedenen Bereichen der
Wirkstoffforschung von Interesse sein.

» Antivirale Aktivitat: Verschiedene substituierte Isothiazole haben eine bemerkenswerte
Aktivitat gegen eine Reihe von Viren gezeigt, darunter Polioviren, Rhinoviren und das
humane Immundefizienzvirus (HIV).[2][5] Die hier beschriebenen Derivate kdnnten als neue
antivirale Wirkstoffe untersucht werden.

» Kinase-Inhibition: Thiazol- und Isothiazol-Strukturen sind Kernbestandteile mehrerer
bekannter Kinase-Inhibitoren, die in der Krebstherapie eingesetzt werden.[3][4][6][7][8] Die
synthetisierten Verbindungen konnten auf ihre hemmende Wirkung gegenuber
verschiedenen Kinasen, die an der Signaltransduktion von Krebszellen beteiligt sind,
untersucht werden.

Logische Beziehung: Von der Synthese zur biologischen
Testung
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Logische Beziehung: Synthese zu Screening

Synthese

3-Methoxyisothiazol-
4-carbonitril

Derivatisierung
(z.B. Substitution, Hydrolyse)

E/erbindungsbibliotheg

/ AN
/ N\

Biol’cy&sches Screening

[Antivirale Assays) [Kinase-lnhibitions-Assays)
Cdentifizierung von 'Hits)

Click to download full resolution via product page

Abbildung 3: Logischer Arbeitsablauf von der Synthese der Derivate bis zur Identifizierung
biologisch aktiver Leitstrukturen.

Haftungsausschluss: Die hier beschriebenen Protokolle sind als allgemeine Richtlinien zu
verstehen. Die optimalen Reaktionsbedingungen kénnen je nach Substrat und Mal3stab
variieren und mussen moglicherweise empirisch ermittelt werden. Alle chemischen Arbeiten
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sollten in einem gut belifteten Abzug unter Einhaltung der entsprechenden
Sicherheitsvorkehrungen durchgefiihrt werden.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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